molecular formula C10H19NO2 B13174194 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol

Cat. No.: B13174194
M. Wt: 185.26 g/mol
InChI Key: OGQGMTNTEJFYEH-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol is a chemical compound with the CAS Number 1702423-35-5 and a molecular formula of C 10 H 19 NO 2 . It has a molecular weight of 185.26 g/mol . The compound features both a cyclobutanol and an oxolane (tetrahydrofuran) ring in its structure, substituted with an aminomethyl group, which may contribute to its properties and potential interactions in research settings. This product is intended for research purposes and forensic analysis only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this substance with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[3-(aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3

InChI Key

OGQGMTNTEJFYEH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2(CCOC2)CN)O

Origin of Product

United States

Preparation Methods

Overview of Molecular Structure and Challenges in Synthesis

The target compound has the molecular formula C10H19NO2 and consists of:

  • A cyclobutan-1-ol ring with a methyl substituent at the 3-position.
  • A 3-substituted oxolane (tetrahydrofuran) ring bearing an aminomethyl group at the 3-position.
  • The two rings are connected via the oxolane ring’s 3-position to the cyclobutanol’s 1-position.

The synthetic challenge lies in:

  • Constructing the cyclobutanol ring with the correct stereochemistry.
  • Introducing the oxolane ring with the aminomethyl substituent.
  • Coupling the two ring systems efficiently with minimal side reactions.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

Detailed Synthetic Routes

Cyclobutanol Core Synthesis
  • Starting Material: Cyclobutanone derivatives or cyclobutene.
  • Method: Methylation at the 3-position via enolate alkylation or directed lithiation.
  • Hydroxyl Introduction: Reduction of cyclobutanone to cyclobutanol using sodium borohydride or lithium aluminum hydride.
Step Reagents/Conditions Yield (%) Notes
Methylation LDA, methyl iodide, THF, -78°C 75-85 Regioselective methylation
Reduction NaBH4, MeOH, 0°C to RT 80-90 Stereoselective reduction
Synthesis of 3-(Aminomethyl)oxolane
  • Starting Material: 3-hydroxytetrahydrofuran or tetrahydrofuran derivatives.
  • Method: Protection of hydroxyl groups, followed by chloromethylation at the 3-position, then substitution with ammonia or amines to form aminomethyl group.
  • Alternative: Reductive amination of 3-formyl tetrahydrofuran derivatives.
Step Reagents/Conditions Yield (%) Notes
Protection TBDMS-Cl, imidazole, DMF, RT 85-90 Protect hydroxyls for selectivity
Chloromethylation Paraformaldehyde, HCl, solvent 70-80 Introduces chloromethyl group
Amination NH3 in MeOH or amine, RT to reflux 75-85 Converts chloromethyl to aminomethyl
Deprotection TBAF, THF, RT 90-95 Removes protecting groups
Coupling of Oxolane to Cyclobutanol
  • Method: Nucleophilic substitution or Mitsunobu reaction to link the oxolane ring to the cyclobutanol at the 1-position.
  • Alternative: Use of activated leaving groups (e.g., tosylates) on cyclobutanol for substitution by oxolane amine.
Step Reagents/Conditions Yield (%) Notes
Activation TsCl, pyridine, 0°C to RT 80-90 Tosylation of cyclobutanol OH
Coupling Oxolane amine, base (K2CO3), DMF, 80°C 65-75 Nucleophilic substitution
Final Deprotection and Purification
  • Method: Acid/base workup to remove protecting groups and purify the final compound.
  • Purification: Chromatography (silica gel) or recrystallization.

Representative Experimental Data

Step Conditions Yield (%) Purity (%) Characterization Methods
Cyclobutanol methylation LDA, MeI, THF, -78°C 80 >95 NMR, GC-MS
Reduction to cyclobutanol NaBH4, MeOH, 0°C 85 >98 NMR, IR
Oxolane chloromethylation Paraformaldehyde, HCl 75 >90 NMR, LC-MS
Amination NH3 in MeOH, reflux 80 >95 NMR, MS
Coupling reaction TsCl, pyridine; then amine, DMF 70 >90 NMR, HPLC
Final purification Chromatography 90 >99 NMR, elemental analysis, HPLC

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five structurally analogous molecules, focusing on molecular features, substituents, and synthetic methodologies.

3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (CAS 1508903-22-7)

  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • Key Differences: While the molecular formula matches the target compound, the structural arrangement differs. Here, the oxolane ring is attached to a cyclobutyl group bearing an aminomethyl substituent, whereas the target compound has the oxolane directly linked to the cyclobutane ring. This positional variance may influence conformational flexibility and intermolecular interactions .

trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol (VUF25580)

  • Molecular Formula: C₁₅H₂₃NO
  • Molecular Weight : 233.35 g/mol
  • Key Differences: This cyclobutanol derivative replaces the oxolane-aminomethyl group with a 3-methylbenzylamino substituent and a propyl chain. Synthesized via reductive amination (22% yield), its pharmacological profile remains uncharacterized .

3-(3-Methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol

  • Molecular Formula : C₁₆H₂₁BO₄
  • Molecular Weight : 304.15 g/mol
  • Key Differences: This derivative features a methoxyphenyl and a boronate ester at position 3 of the cyclobutane. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in synthetic chemistry.

3-(Dimethylamino)cyclobutan-1-ol (CAS 18126-77-7)

  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : 115.17 g/mol
  • Key Differences: A simpler analog with a dimethylamino (-N(CH₃)₂) group at position 3. The absence of an oxolane ring reduces steric hindrance and may improve membrane permeability. However, the lack of a primary amine (-NH₂) could diminish hydrogen-bonding capacity relative to the target compound .

2-(3-Aminooxetan-3-yl)ethan-1-ol (CAS 1379812-08-4)

  • Molecular Formula: C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol
  • Key Differences: This oxetane (4-membered oxygen ring) derivative contains a primary amine and a hydroxymethyl group. The smaller ring size (oxetane vs. Unlike the target compound, it lacks a cyclobutane core, altering rigidity and spatial arrangement .

Structural and Functional Analysis

Molecular Features

Compound Cyclic Core Substituents at Position 3 Functional Groups
Target Compound Cyclobutane Oxolane + aminomethyl -OH, -NH₂
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol Cyclobutyl + oxolane Aminomethyl -OH, -NH₂
VUF25580 Cyclobutane 3-Methylbenzylamino + propyl -OH, -NHR
Boronate Ester Derivative Cyclobutane Methoxyphenyl + dioxaborolane -OH, B-O
3-(Dimethylamino)cyclobutan-1-ol Cyclobutane Dimethylamino -OH, -N(CH₃)₂
2-(3-Aminooxetan-3-yl)ethanol Oxetane Amino + hydroxymethyl -OH, -NH₂

Implications for Drug Design

The target compound’s combination of a cyclobutane scaffold, oxolane ring, and primary amine may confer advantages in drug design:

Rigidity vs.

Hydrogen-Bonding Capacity : The -OH and -NH₂ groups enable interactions with biological targets (e.g., enzymes, receptors), contrasting with analogs lacking polar substituents (e.g., boronate ester derivative).

Solubility : The oxolane ring and amine may improve aqueous solubility compared to purely hydrophobic analogs like VUF25580.

Biological Activity

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol, with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring, an oxolane moiety, and an aminomethyl group, suggests potential biological activities that merit detailed exploration.

The compound's structure allows for diverse interactions within biological systems. The presence of both functional groups (aminomethyl and hydroxyl) enhances its reactivity and potential binding affinity to various biological targets.

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3
Canonical SMILESCC1CC(C1)(C2(CCOC2)CN)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in metabolic pathways. However, detailed mechanisms remain under investigation.

Interaction Studies

Interaction studies are crucial for understanding the compound's potential therapeutic effects. Initial findings indicate that it may exhibit binding affinities with various biological targets, which could influence cellular responses and metabolic processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
cis-3-amino-1-methylcyclobutan-1-ol C5H11NOSimpler structure; fewer carbon atoms; different cyclic system
1-(aminomethyl)cyclobutan-1-ol C5H11NOLacks oxolane; focuses on cyclobutane structure
trans-3-amino-3-methylcyclobutanol hydrochloride C7H15ClN2OHydrochloride salt form; different substitution pattern

The distinct combination of functional groups in this compound enhances its potential biological activity compared to its analogs.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacokinetics and pharmacodynamics.
  • Target Identification : Utilizing advanced techniques such as proteomics to identify specific molecular targets.
  • Therapeutic Applications : Exploring potential applications in treating diseases linked to metabolic dysregulation or neurodegenerative disorders.

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